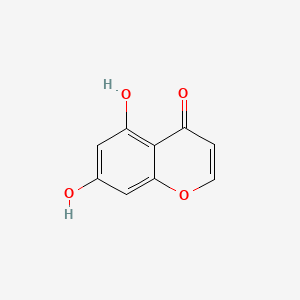

5,7-Dihydroxychromone

Vue d'ensemble

Description

5,7-Dihydroxychromone is a flavone decomposition product that has been found in A. hypogaea and has diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties .

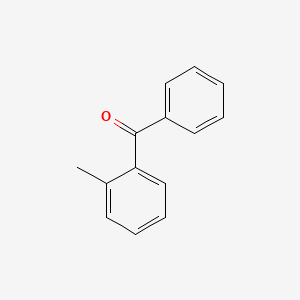

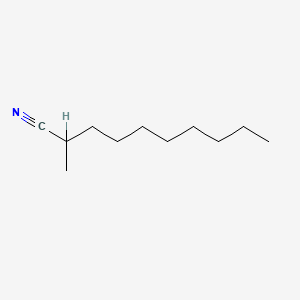

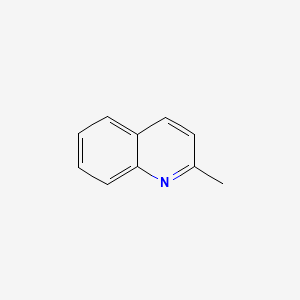

Synthesis Analysis

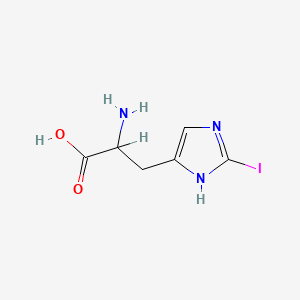

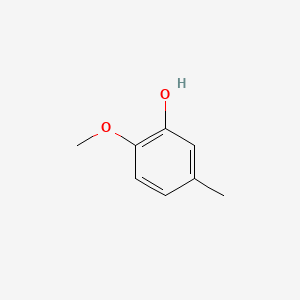

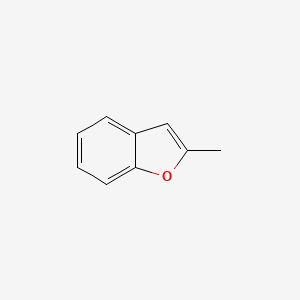

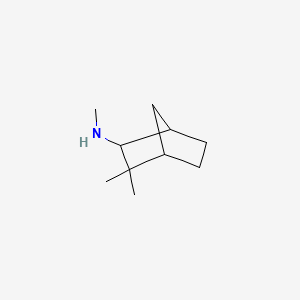

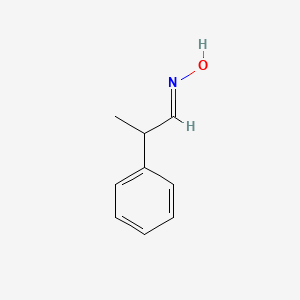

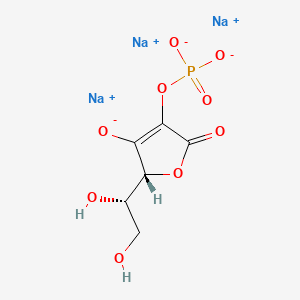

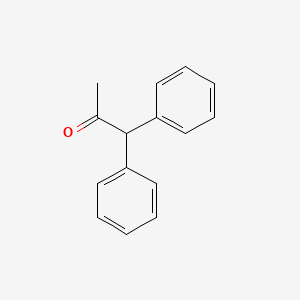

The synthesis of this compound involves new methodologies to access chrysin and this compound . The synthesis process includes the use of acetone, K2CO3, chloromethyl methyl ether, 1,4-dioxane, aq. NaOH 50% (w/v), pyridine, I2, TsOH, and MeOH .Molecular Structure Analysis

The molecular formula of this compound is C9H6O4. It has an average mass of 178.141 Da and a monoisotopic mass of 178.026611 Da .Chemical Reactions Analysis

This compound has been found to protect against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 399.4±42.0 °C at 760 mmHg, and a flash point of 170.8±21.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique

Activités antioxydantes

La 5,7-Dihydroxychromone a été identifiée comme possédant des propriétés antioxydantes. Elle inhibe l'augmentation de l'apoptose et des espèces réactives de l'oxygène (ROS) induite par certaines neurotoxines dans les cellules de neuroblastome. Ce composé stimule également les niveaux de certaines enzymes qui jouent un rôle dans la réponse au stress oxydatif .

Effets neuroprotecteurs

Dans le contexte des maladies neurodégénératives, la this compound s'est montrée prometteuse en protégeant contre la mort cellulaire et le stress oxydatif dans les cellules neuronales .

Prévention de l'atrophie musculaire

Alors que certains flavonoïdes ont été reconnus pour leur potentiel à contrer l'atrophie musculaire, la this compound n'a spécifiquement montré aucun effet dans une étude lorsqu'il s'agit d'inhiber l'expression de l'atrogine-1, une ligase à ubiquitine spécifique des muscles impliquée dans la dégradation musculaire .

Inhibition de la germination

La this compound a été isolée à partir de graines et s'est avérée inhiber la germination de certaines graines de plantes à des concentrations molaires efficaces allant de 1 mM à 6 mM .

Présence dans les coques d'arachide

Les coques d'arachide sont connues pour être riches en flavonoïdes bioactifs, dont la this compound. Cela met en évidence son utilisation potentielle pour utiliser les sous-produits agricoles afin d'extraire des composés précieux .

Mécanisme D'action

Target of Action

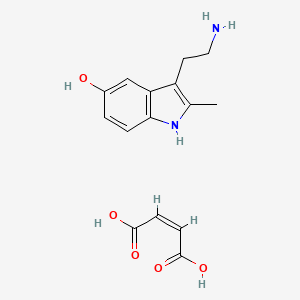

5,7-Dihydroxychromone, a natural antioxidant extracted from plants like Cudrania tricuspidata , primarily targets Nrf2 (Nuclear factor erythroid 2-related factor 2) , HO-1 (Heme oxygenase 1) , PPAR (Peroxisome proliferator-activated receptors) , Caspase , ROS (Reactive Oxygen Species) , and NQO1 (NAD(P)H quinone dehydrogenase 1) . These targets play crucial roles in various biological activities, including anti-obesity, anti-diabetes, anti-cancer, anti-oxidation, and anti-inflammation .

Mode of Action

This compound activates the Nrf2/ARE signal, which has a significant effect on the induction of antioxidant gene expression . It also acts as a PPARγ agonist . The activation of Nrf2 can neutralize oxidative stress . Under normal conditions, Nrf2 is localized in the cytoplasm, but antioxidant agents induce nuclear translocation of Nrf2, which subsequently mediates the induction of antioxidant enzyme genes .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress and apoptosis. It increases the induction of nuclear Nrf2, which has a binding affinity to ARE and activates ARE-driven phase II antioxidant enzymes; NQO1, HO-1, and GCLc . It also inhibits the expression of activated caspase-3 and caspase-9 and cleaved PARP in 6-OHDA-induced SH-SY5Y cells .

Result of Action

This compound exerts neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and apoptosis . It protects against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5,7-Dihydroxychromone has been shown to interact with various biomolecules. It acts as an Nrf2/ARE signal activator , which plays a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been found to protect against neuronal cell death and the generation of reactive oxygen species (ROS) in a dose-dependent manner in 6-OHDA-induced SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in SH-SY5Y cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits increases in apoptosis and ROS induced by 6-OHDA in SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in these cells .

Temporal Effects in Laboratory Settings

It has been isolated from peanut hulls using high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts as an Nrf2/ARE signal activator , playing a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.

Propriétés

IUPAC Name |

5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCXYKOXLNBYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185617 | |

| Record name | 5,7-Dihydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

31721-94-5 | |

| Record name | 5,7-Dihydroxychromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxychromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 273 °C | |

| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.